5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
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Overview
Description
5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a phenyl ring bearing iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Substitution on the Phenyl Ring: The phenyl ring can be functionalized with iodine and trifluoromethyl groups through electrophilic aromatic substitution reactions. Iodination can be achieved using iodine or iodine monochloride, while trifluoromethylation can be carried out using trifluoromethyl iodide or other trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring and carboxylic acid group can be further oxidized under strong oxidative conditions.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Further oxidized derivatives of the furan ring or carboxylic acid group.
Reduction: Deiodinated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and iodine substituents can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
- 5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
- 5-[4-Fluoro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Uniqueness
5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties compared to its bromo, chloro, and fluoro analogs. The iodine substituent can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Biological Activity
5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid (CAS No. 954298-25-0) is a synthetic organic compound notable for its unique structural features, including a furan ring and substituents that enhance its biological activity. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and potential therapeutic properties.
The compound has the molecular formula C12H6F3IO3 and a molecular weight of 382.077 g/mol. Its structure includes:
- A furan ring
- A carboxylic acid group
- A phenyl ring substituted with iodine and trifluoromethyl groups
These features contribute to its reactivity and interactions with biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl and iodine substituents enhance lipophilicity and electron-withdrawing properties, which can influence enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the furan ring and halogenated phenyl group can enhance the compound's ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.
Study | Pathogen Tested | Activity |
---|---|---|
Study 1 | Staphylococcus aureus | Inhibition observed at 50 µg/mL |
Study 2 | Escherichia coli | Moderate inhibition at 100 µg/mL |
Anticancer Properties
The potential anticancer activity of this compound has been investigated in several studies. The compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases or inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 12 | Cell cycle arrest |
Case Studies
- Case Study: Antimicrobial Efficacy
- Researchers evaluated the antimicrobial efficacy of various derivatives, including this compound, against gram-positive and gram-negative bacteria. Results indicated a promising spectrum of activity, particularly against resistant strains.
- Case Study: Cancer Cell Line Testing
- In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
5-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3IO3/c13-12(14,15)8-5-6(16)1-2-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLSUMHXBMZYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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